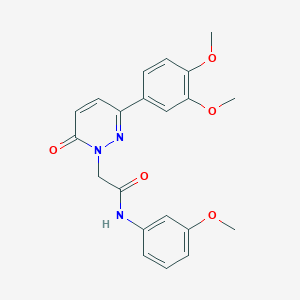

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide

Description

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide features a pyridazinone core substituted at position 3 with a 3,4-dimethoxyphenyl group and an acetamide side chain linked to a 3-methoxyphenyl moiety.

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-27-16-6-4-5-15(12-16)22-20(25)13-24-21(26)10-8-17(23-24)14-7-9-18(28-2)19(11-14)29-3/h4-12H,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVXHPYZYHVBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring. The final step involves the acylation of the pyridazinone with 3-methoxyphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

Reduction: The ketone group in the pyridazinone ring can be reduced to form a secondary alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of secondary alcohol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridazinone/Acetamide Derivatives

Key Observations :

- Electron-Donating vs.

- Heterocyclic Modifications: AMC3 uses a pyridinone core instead of pyridazinone, reducing ring strain and altering hydrogen-bonding capacity.

Physicochemical and Crystallographic Insights

- Crystal Packing : The dichlorophenyl acetamide in exhibited three conformers with dihedral angles of 54.8°–77.5° between aromatic rings. The target compound’s methoxy groups may reduce steric hindrance, favoring planar conformations for better receptor docking.

- Solubility : Methoxy groups enhance aqueous solubility compared to thio- or chloro-substituted analogs (e.g., 8a ).

Biological Activity

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyridazine core and multiple substituents that contribute to its biological activity. The molecular formula is , with a molecular weight of 439.47 g/mol. Key structural characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 439.47 g/mol |

| Molecular Formula | C23H25N3O6 |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine core and subsequent functionalization with methoxy and acetamide groups. Common reagents include hydrazine for pyridazine formation and various acylating agents for introducing the acetamide moiety.

Antibacterial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit notable antibacterial properties. A study focusing on similar structures found that compounds with pyridazine scaffolds can inhibit the growth of various bacterial strains, including Fusarium oxysporum and Pectobacterium carotovorum. The effectiveness was measured through zones of inhibition, with some compounds achieving maximum inhibition at concentrations as low as 0.4% .

The proposed mechanisms by which this compound exerts its biological effects include:

- Interaction with Proteins : The acetamide group can form hydrogen bonds with protein targets, potentially modulating their activity.

- Nucleic Acid Binding : The structural features allow for interactions with DNA or RNA, which may influence gene expression or replication processes.

- Electrophilic Reactions : The trifluorophenyl moiety may participate in electrophilic aromatic substitutions, altering cellular pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into related pyridazine compounds revealed that modifications to the phenyl rings significantly enhanced antibacterial activity against Pectobacterium carotovorum, highlighting the importance of structural optimization in drug design .

- Anticancer Activity Assessment : In vitro studies on structurally similar compounds showed inhibition of cell proliferation in various cancer cell lines, suggesting that further exploration of this compound could reveal similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.